molecular formula C18H25N3O2 B13943814 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- CAS No. 54871-42-0

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)-

Cat. No.: B13943814
CAS No.: 54871-42-0
M. Wt: 315.4 g/mol
InChI Key: PWPWHILEHOYGNT-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound may have unique properties due to its specific chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- typically involves the following steps:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the benzodiazepine core with a diethylaminoethyl halide.

    Addition of the Propenyl Group: The final step is the addition of the propenyl group, which can be done through a variety of methods, including the use of Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazepine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as:

    GABA Receptors: Benzodiazepines typically enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Lorazepam: Known for its sedative and anticonvulsant properties.

Uniqueness

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- may have unique properties due to its specific chemical structure, which could result in different pharmacological effects or improved efficacy and safety profiles compared to other benzodiazepines.

Properties

CAS No.

54871-42-0

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-3-prop-2-enyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C18H25N3O2/c1-4-11-18(12-13-21(5-2)6-3)16(22)19-14-9-7-8-10-15(14)20-17(18)23/h4,7-10H,1,5-6,11-13H2,2-3H3,(H,19,22)(H,20,23)

InChI Key

PWPWHILEHOYGNT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1(C(=O)NC2=CC=CC=C2NC1=O)CC=C

Origin of Product

United States

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